molecular formula C11H16OS B12591537 (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol CAS No. 651304-53-9

(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol

Cat. No.: B12591537
CAS No.: 651304-53-9
M. Wt: 196.31 g/mol
InChI Key: HFCRUPQNUDDISM-JTQLQIEISA-N
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Description

(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol typically involves the reaction of a suitable butanol derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated butanol reacts with thiophenol under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted butanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-[(Phenylsulfanyl)methyl]propan-1-ol: Similar structure but with a propanol backbone.

    (2S)-2-[(Phenylsulfanyl)methyl]ethan-1-ol: Similar structure but with an ethanol backbone.

Uniqueness:

    Structural Features: The butanol backbone provides unique steric and electronic properties compared to its shorter-chain analogs.

    Reactivity: The presence of the phenylsulfanyl group imparts specific reactivity patterns that can be exploited in various chemical reactions.

This detailed article provides a comprehensive overview of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

651304-53-9

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

(2S)-2-(phenylsulfanylmethyl)butan-1-ol

InChI

InChI=1S/C11H16OS/c1-2-10(8-12)9-13-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3/t10-/m0/s1

InChI Key

HFCRUPQNUDDISM-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](CO)CSC1=CC=CC=C1

Canonical SMILES

CCC(CO)CSC1=CC=CC=C1

Origin of Product

United States

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